Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate
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Overview
Description
Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities and have been widely studied in medicinal chemistry. The presence of the thiadiazole ring imparts unique properties to the compound, making it a subject of interest in various scientific fields.
Mechanism of Action
Target of Action
For instance, compounds containing a 1,3,4-thiadiazol-2-yl moiety have been reported to inhibit enzymes such as glutaminase .
Mode of Action
The presence of a methoxy group and a thiadiazolyl group could potentially enhance the compound’s ability to form these interactions .
Biochemical Pathways
Compounds with similar structures have been reported to interfere with glutamine metabolism, a critical pathway in certain types of cancer cells .
Result of Action
Based on the reported effects of similar compounds, it could potentially inhibit the growth of certain types of cancer cells by interfering with glutamine metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate typically involves the reaction of 5-methoxy-1,3,4-thiadiazole-2-carboxylic acid with lithium hydroxide. The reaction is carried out in an appropriate solvent, such as ethanol or water, under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits antimicrobial and anticancer activities, making it a potential candidate for drug development.
Medicine: Its biological activities are being explored for therapeutic applications, including the treatment of infections and cancer.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share the thiadiazole ring structure and exhibit similar biological activities.
Thioamides: These compounds contain sulfur and nitrogen atoms and have comparable chemical properties.
Thiazoles: Thiazole derivatives also contain sulfur and nitrogen atoms and are used in various medicinal applications
Uniqueness
Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate is unique due to the presence of the lithium ion, which can enhance its biological activity and solubility. Additionally, the methoxy group provides specific chemical reactivity that can be exploited in various synthetic applications .
Properties
IUPAC Name |
lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3S.Li/c1-10-5-7-6-3(11-5)2-4(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCECFGZALBKLPH-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].COC1=NN=C(S1)CC(=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5LiN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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